methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate
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Overview
Description
Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
The synthesis of methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate typically involves multiple steps, starting with the protection of the amine group using the Boc group. The general synthetic route includes the following steps:
Protection of the Amine Group: The amine group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile.
Formation of the Carbamate: The protected amine is then reacted with an appropriate isocyanate to form the carbamate linkage.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylalanine moiety can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include TFA, HCl, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. Upon deprotection, the active amine group can form covalent bonds with the target, leading to inhibition or activation of the target’s function .
Comparison with Similar Compounds
Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate can be compared with other similar compounds, such as:
Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-alaninate: Similar structure but with an alanine moiety instead of phenylalanine.
Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-valinate: Contains a valine moiety, offering different steric and electronic properties.
Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-leucinate: Features a leucine moiety, which affects its hydrophobicity and reactivity.
The uniqueness of this compound lies in its phenylalanine moiety, which provides specific interactions with aromatic residues in proteins and enzymes, making it valuable for certain biochemical applications .
Properties
IUPAC Name |
methyl (2S)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)26-17(24)20-11-10-19-16(23)21-14(15(22)25-4)12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,20,24)(H2,19,21,23)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSOJQYIEJLBBU-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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